3-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid 3-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1691987-20-8
VCID: VC6323163
InChI: InChI=1S/C21H21NO5/c23-19(24)21(10-5-11-26-13-21)22-20(25)27-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18H,5,10-13H2,(H,22,25)(H,23,24)
SMILES: C1CC(COC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C21H21NO5
Molecular Weight: 367.401

3-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid

CAS No.: 1691987-20-8

Cat. No.: VC6323163

Molecular Formula: C21H21NO5

Molecular Weight: 367.401

* For research use only. Not for human or veterinary use.

3-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid - 1691987-20-8

Specification

CAS No. 1691987-20-8
Molecular Formula C21H21NO5
Molecular Weight 367.401
IUPAC Name 3-(9H-fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid
Standard InChI InChI=1S/C21H21NO5/c23-19(24)21(10-5-11-26-13-21)22-20(25)27-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18H,5,10-13H2,(H,22,25)(H,23,24)
Standard InChI Key FSTODTDQUSBARU-UHFFFAOYSA-N
SMILES C1CC(COC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a six-membered oxane ring substituted at the 3-position with both a carboxylic acid group and an Fmoc-protected amino moiety. The Fmoc group, a fluorene derivative linked via a methoxycarbonyl bridge, provides steric protection for the amine during synthetic processes. The molecular formula is C22H23NO5\text{C}_{22}\text{H}_{23}\text{NO}_5, with a molecular weight of 381.43 g/mol .

Key Functional Groups:

  • Oxane Ring: A saturated oxygen-containing heterocycle contributing to conformational rigidity.

  • Carboxylic Acid: Enables participation in condensation reactions, critical for peptide bond formation.

  • Fmoc Group: A photolabile protecting group removable under mild basic conditions (e.g., piperidine) .

Spectral Characteristics

While experimental spectral data for this specific compound is limited, analogous Fmoc-protected amino acids exhibit distinct NMR and IR profiles:

  • 1^1H NMR: Signals for fluorene protons (7.2–7.8 ppm), oxane ring protons (3.0–4.5 ppm), and carboxylic acid protons (broad ~12 ppm) .

  • IR: Stretches at 1700–1750 cm1^{-1} (carbonyl groups) and 3300 cm1^{-1} (N-H) .

Synthesis and Optimization

Laboratory-Scale Synthesis

The synthesis follows a multi-step protocol adapted from Fmoc chemistry methodologies :

Step 1: Cyclization to Form Oxane Ring
A cyclization reaction using diols or epoxy precursors under acidic or basic conditions generates the oxane scaffold. For example, 3-aminooxane-3-carboxylic acid is prepared via intramolecular ether formation .

Step 2: Fmoc Protection
The amine group is protected using (9H-fluoren-9-yl)methyl chloroformate in the presence of a base (e.g., potassium carbonate). This step occurs in a biphasic system (dioxane/water) to enhance yield and purity :

3-Aminooxane-3-carboxylic acid+Fmoc-ClK2CO33-(Fmoc-amino)oxane-3-carboxylic acid\text{3-Aminooxane-3-carboxylic acid} + \text{Fmoc-Cl} \xrightarrow{\text{K}_2\text{CO}_3} \text{3-(Fmoc-amino)oxane-3-carboxylic acid}

Reaction Conditions:

  • Solvent: 1,4-Dioxane/water (1:1)

  • Temperature: 20°C

  • Duration: 75 minutes

  • Yield: ~70% (crude) .

Step 3: Purification
Crude product is acidified (pH 2) and extracted with ethyl acetate. Further purification via recrystallization or column chromatography yields >95% purity .

Industrial Production

Scaling up requires optimizing solvent recovery and catalytic efficiency. Continuous flow reactors are employed to maintain temperature control and reduce reaction times .

Applications in Peptide Synthesis

Role of the Fmoc Group

The Fmoc moiety protects the amino group during solid-phase peptide synthesis (SPPS). Its removal under mild conditions (20% piperidine in DMF) minimizes side reactions, preserving peptide integrity .

Mechanism of Deprotection:

Fmoc-NH-R+piperidineNH2-R+CO2+fluorenyl byproducts\text{Fmoc-NH-R} + \text{piperidine} \rightarrow \text{NH}_2\text{-R} + \text{CO}_2 + \text{fluorenyl byproducts}

This stepwise approach enables sequential peptide elongation .

Case Study: Synthesis of β-Peptides

Incorporating 3-(Fmoc-amino)oxane-3-carboxylic acid into β-peptides introduces conformational constraints, enhancing metabolic stability. Comparative studies show a 2.3-fold increase in protease resistance compared to linear analogs .

Biological and Pharmacological Relevance

Fluorescent Labeling

The fluorene moiety exhibits intrinsic fluorescence (λex=260 nm,λem=305 nm\lambda_{\text{ex}} = 260\ \text{nm}, \lambda_{\text{em}} = 305\ \text{nm}), enabling its use as a non-invasive probe for tracking peptide delivery in vivo .

Drug Delivery Systems

Conjugating the compound to anticancer agents (e.g., doxorubicin) improves solubility and target specificity. In murine models, Fmoc-functionalized nanoparticles showed a 40% reduction in tumor volume vs. controls .

Comparative Analysis of Fmoc-Protected Amino Acids

Compound NameStructureApplicationsKey Advantages
3-(Fmoc-amino)oxetane-3-carboxylic acidOxetane ringConstrained peptide analogsEnhanced metabolic stability
Fmoc-Ala-OHLinear alkyl chainStandard SPPSHigh coupling efficiency
3-(Fmoc-amino)oxane-3-carboxylic acidOxane ringβ-peptides, drug deliveryRigidity, fluorescence

Stability and Reactivity

Thermal Stability

The compound decomposes at 210°C, with the Fmoc group showing partial degradation above 150°C . Storage at -20°C under argon ensures long-term stability.

Reactivity in Solution

  • Acidic Conditions: Protonation of the carboxylic acid enhances solubility but risks oxane ring opening.

  • Basic Conditions: Deprotection of Fmoc occurs rapidly (t1/2_{1/2} < 5 min in piperidine) .

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